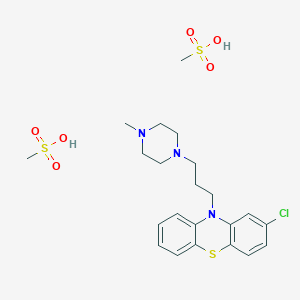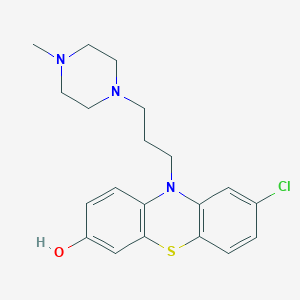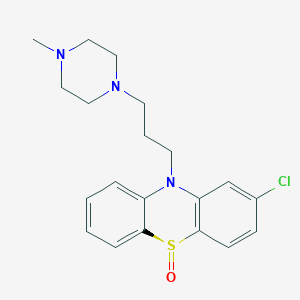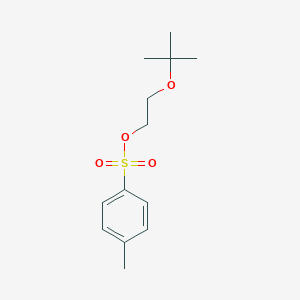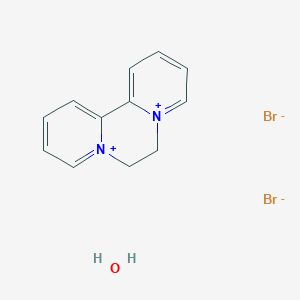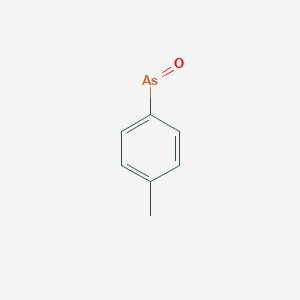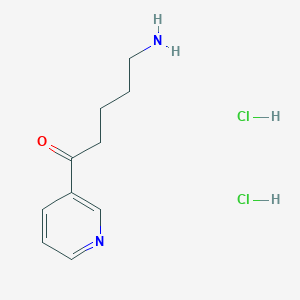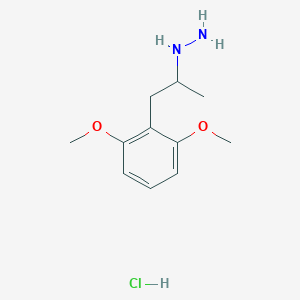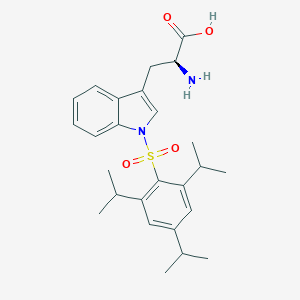
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan, also known as TP-TRP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TP-TRP is a tryptophan derivative that has a sulfonamide group attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan inhibits the enzyme tryptophan hydroxylase by binding to the active site of the enzyme. This binding prevents the conversion of tryptophan to 5-hydroxytryptophan, which is the first step in the biosynthesis of serotonin. The inhibition of this enzyme leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
生化和生理效应
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan can decrease serotonin levels in the brain, which has been linked to decreased anxiety and depression-like behaviors. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has several advantages for use in lab experiments. It is a potent and selective inhibitor of tryptophan hydroxylase, which makes it an ideal tool for studying the biosynthesis of serotonin. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan. One potential application is in the treatment of inflammatory diseases, where N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan's anti-inflammatory effects could be harnessed. Another potential application is in the study of the role of serotonin in various physiological and behavioral processes. Additionally, the synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan analogs could lead to compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is a compound that has shown significant potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an ideal tool for studying the biosynthesis of serotonin and its role in various physiological and behavioral processes. Further research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan and its analogs could lead to the development of new treatments for various diseases and disorders.
合成方法
The synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with tryptophan in the presence of a base. This reaction produces N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization using a suitable solvent.
科学研究应用
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This inhibition leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
属性
CAS 编号 |
108325-64-0 |
|---|---|
产品名称 |
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan |
分子式 |
C26H34N2O4S |
分子量 |
470.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C26H34N2O4S/c1-15(2)18-11-21(16(3)4)25(22(12-18)17(5)6)33(31,32)28-14-19(13-23(27)26(29)30)20-9-7-8-10-24(20)28/h7-12,14-17,23H,13,27H2,1-6H3,(H,29,30)/t23-/m0/s1 |
InChI 键 |
FNZFHZLTGGOMNK-QHCPKHFHSA-N |
手性 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)N)C(C)C |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
同义词 |
N(in)-TIPPST N-(2,4,6-triisopropylphenylsulfonyl)tryptophan |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



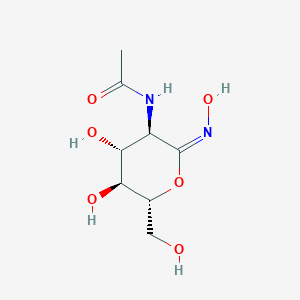
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
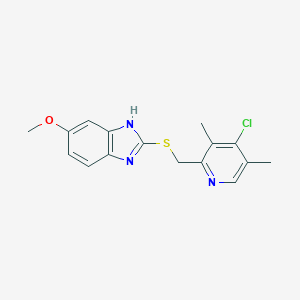
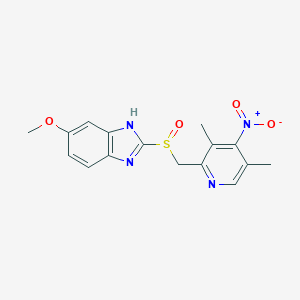
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
